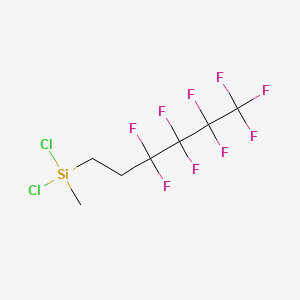

(1H,1H,2H,2H-Perfluoro-n-hexyl)methyldichloro-silane

Descripción general

Descripción

(1H,1H,2H,2H-Perfluoro-n-hexyl)methyldichloro-silane: is a highly fluorinated hydrocarbon with the molecular formula C7H7Cl2F9Si and a molecular weight of 361.11 g/mol . This compound is known for its unique properties, including high chemical stability, low surface energy, and hydrophobicity. It is commonly used in various fields such as chemistry, materials science, and biochemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (1H,1H,2H,2H-Perfluoro-n-hexyl)methyldichloro-silane typically involves the reaction of (1H,1H,2H,2H-Perfluoro-n-hexyl)trichlorosilane with methyl lithium or methyl magnesium chloride under anhydrous conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization .

Análisis De Reacciones Químicas

Types of Reactions: (1H,1H,2H,2H-Perfluoro-n-hexyl)methyldichloro-silane undergoes various chemical reactions, including:

Hydrolysis: Reacts rapidly with water to form silanols and hydrochloric acid.

Substitution Reactions: Can undergo nucleophilic substitution reactions with reagents such as alcohols, amines, and thiols to form corresponding silane derivatives.

Polymerization: Can be used as a monomer in the polymerization reactions to form siloxane polymers.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions.

Substitution Reactions: Alcohols, amines, thiols, under anhydrous conditions.

Polymerization: Catalysts such as platinum or tin compounds.

Major Products Formed:

Silanols: From hydrolysis.

Silane Derivatives: From substitution reactions.

Siloxane Polymers: From polymerization reactions.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Chemical Formula : C₇H₇Cl₂F₉Si

- CAS Number : 38436-16-7

- Boiling Point : 86 °C at 48 mmHg

- Hazards : Flammable and corrosive properties necessitate careful handling.

The perfluorinated tail enhances the compound's resistance to degradation and its ability to repel water and oils, which is critical in many applications.

Surface Modification

One of the primary applications of (1H,1H,2H,2H-Perfluoro-n-hexyl)methyldichlorosilane is in the modification of surfaces to impart hydrophobicity. This is particularly useful in:

- Textiles : Treatment of fabrics to create water-repellent clothing.

- Glass and Ceramics : Coating surfaces to prevent wetting and staining.

The fluorinated silane can form self-assembled monolayers (SAMs) on various substrates, significantly enhancing their performance in harsh environments.

Coatings and Sealants

The compound is also used in the formulation of advanced coatings and sealants. Its unique properties allow for:

- Corrosion Resistance : Protecting metals from oxidation.

- Chemical Resistance : Formulating coatings that withstand aggressive chemicals.

These coatings are particularly beneficial in the automotive and aerospace industries where durability is critical.

Precursor for Advanced Materials

(1H,1H,2H,2H-Perfluoro-n-hexyl)methyldichlorosilane serves as a precursor in the synthesis of various fluorinated materials. This includes:

- Fluorinated Polymers : Such as polytetrafluoroethylene (PTFE), which are used for their low friction properties.

- Nanocomposites : Enhancing mechanical properties while maintaining lightweight characteristics.

Environmental Applications

Given the growing concerns over perfluoroalkyl substances (PFAS), this compound has been studied for its role in environmental remediation. It can be involved in:

- Adsorption Studies : Evaluating how effectively it can bind contaminants in soil and water.

Research indicates that its unique structure may facilitate the transformation or degradation of harmful substances under specific conditions .

Case Studies

Several case studies highlight the practical applications of (1H,1H,2H,2H-Perfluoro-n-hexyl)methyldichlorosilane:

| Study | Application | Findings |

|---|---|---|

| Case Study 1 | Textile Treatment | Demonstrated significant water repellency compared to untreated fabrics. |

| Case Study 2 | Coatings | Showed enhanced corrosion resistance in metal substrates exposed to saline environments. |

| Case Study 3 | Environmental Remediation | Effective at reducing concentrations of certain PFAS in contaminated groundwater through adsorption mechanisms. |

These case studies underline the versatility and effectiveness of this silane compound across different domains.

Mecanismo De Acción

The mechanism of action of (1H,1H,2H,2H-Perfluoro-n-hexyl)methyldichloro-silane primarily involves its ability to form strong bonds with various substrates through its silane group. The compound can react with hydroxyl groups on surfaces, forming stable siloxane bonds. This property is exploited in surface modification and coating applications to impart hydrophobicity and chemical resistance .

Comparación Con Compuestos Similares

- (1H,1H,2H,2H-Perfluoro-n-hexyl)trichlorosilane

- (1H,1H,2H,2H-Perfluoro-n-octyl)methyldichloro-silane

- (1H,1H,2H,2H-Perfluoro-n-butyl)methyldichloro-silane

Comparison:

- (1H,1H,2H,2H-Perfluoro-n-hexyl)methyldichloro-silane is unique due to its specific chain length, which provides an optimal balance between hydrophobicity and reactivity .

- Compared to (1H,1H,2H,2H-Perfluoro-n-octyl)methyldichloro-silane , it has a shorter chain length, resulting in slightly different physical properties and reactivity .

- Compared to (1H,1H,2H,2H-Perfluoro-n-butyl)methyldichloro-silane , it has a longer chain length, offering enhanced hydrophobicity and stability .

Actividad Biológica

- Chemical Formula : C₈H₁₄Cl₂F₁₄Si

- Molecular Weight : 392.4 g/mol

- Structure : The compound features a perfluorinated alkyl chain, which contributes to its hydrophobicity and lipophobicity, making it resistant to degradation.

The biological activity of (1H,1H,2H,2H-Perfluoro-n-hexyl)methyldichloro-silane primarily stems from its interactions with biological membranes and proteins. Its hydrophobic nature allows it to integrate into lipid membranes, potentially disrupting cellular functions.

In Vitro Studies

Research has shown that PFAS compounds can influence various cellular processes:

- Cell Proliferation : Studies indicate that exposure to PFAS may alter cell growth rates in certain cell lines.

- Apoptosis : Some findings suggest that PFAS can induce programmed cell death in specific conditions.

In Vivo Studies

Animal studies have demonstrated several adverse effects associated with PFAS exposure:

- Endocrine Disruption : Evidence indicates that PFAS can interfere with hormonal systems, potentially leading to reproductive and developmental issues.

- Liver Toxicity : Animal models have shown liver damage following prolonged exposure to PFAS compounds.

Case Studies

- Case Study on Human Health Impact :

- Environmental Case Study :

Epidemiological Evidence

Epidemiological studies have linked PFAS exposure to various health outcomes:

- Increased incidence of kidney cancer.

- Potential connections to immune system effects, including reduced vaccine response.

Regulatory Perspectives

Regulatory bodies are increasingly scrutinizing PFAS due to their environmental persistence and potential health risks. The WHO has initiated guidelines for managing chemical exposures related to PFAS .

Comparative Analysis of Biological Effects

Propiedades

IUPAC Name |

dichloro-methyl-(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2F9Si/c1-19(8,9)3-2-4(10,11)5(12,13)6(14,15)7(16,17)18/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNVXETNSVRUKHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2F9Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10880411 | |

| Record name | Dichloro(methyl)[(perfluorobutyl)ethyl]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10880411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38436-16-7 | |

| Record name | Dichloromethyl(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38436-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichloro(methyl)[(perfluorobutyl)ethyl]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10880411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.